4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoic acid is a chemical compound with the molecular formula C13H17BO4. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used as a reagent in various chemical reactions due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with tetramethyl-1,3,2-dioxaborolane. One common method includes the use of a palladium-catalyzed borylation reaction. This process involves the coupling of benzoic acid derivatives with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoic acid undergoes various types of chemical reactions, including:
Hydroboration: This reaction involves the addition of boron and hydrogen across a double bond, typically in the presence of transition metal catalysts.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form aryl boronates.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and coupling reactions.
Transition Metal Catalysts: Used in hydroboration reactions.
Bases: Such as potassium carbonate, used to facilitate the reactions.
Major Products Formed
Pinacol Benzyl Boronate: Formed through borylation reactions.
Aryl Boronates: Formed through coupling reactions with aryl halides.
Scientific Research Applications
4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoic acid involves its ability to act as a boron source in various chemical reactions. The boron atom in the compound can form stable complexes with other molecules, facilitating the formation of new chemical bonds. This property is particularly useful in borylation and hydroboration reactions, where the compound acts as a boron donor .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but with different reactivity and applications.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with similar uses in organic synthesis.
4-Carboxyphenylboronic Acid Pinacol Ester: Used in similar applications but with different functional groups.
Uniqueness
4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoic acid is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to form stable boron complexes makes it a valuable reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)9-10-5-7-11(8-6-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXDFOLBONCUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.